5-Chloro-2-(methylsulfanyl)benzoic acid

Description

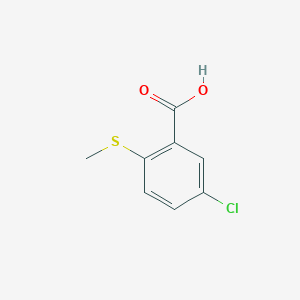

5-Chloro-2-(methylsulfanyl)benzoic acid (C₈H₇ClO₂S, MW: 202.65 g/mol) is a benzoic acid derivative substituted with a chlorine atom at the 5-position and a methylsulfanyl (-SMe) group at the 2-position.

Properties

IUPAC Name |

5-chloro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFONUYVBAIUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403397 | |

| Record name | 5-Chloro-2-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-39-0 | |

| Record name | 5-Chloro-2-(methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfanyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(methylsulfanyl)benzoic acid. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) in the presence of a suitable solvent like dichloromethane (CH2Cl2) .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-2-(methylsulfanyl)benzoic acid can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction of the compound can lead to the formation of 5-chloro-2-(methylsulfanyl)benzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 5-Chloro-2-(methylsulfanyl)benzyl alcohol.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Compounds:

5-Chloro-2-(methylsulfanyl)benzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly used in the preparation of pharmaceuticals, agrochemicals, and dyes. The compound's ability to undergo oxidation, reduction, and substitution reactions enhances its utility in creating complex molecules.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | 5-Chloro-2-(methylsulfanyl)benzyl alcohol |

| Substitution | Various substituted benzoic acid derivatives |

Biological Research

Enzyme Inhibition Studies:

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its structural characteristics allow it to bind effectively to specific enzymes, blocking their activity. This property is particularly valuable in drug development where targeting specific enzymes can lead to therapeutic advancements.

Therapeutic Applications:

The compound has been explored as a building block for synthesizing bioactive molecules with potential therapeutic applications. For instance, it has been investigated for its role in developing inhibitors that target anti-apoptotic proteins, which are overexpressed in various cancers.

Industrial Applications

Specialty Chemicals Production:

this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be used in developing new catalysts and reagents for various chemical processes.

Case Studies:

-

Antimicrobial Efficacy:

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. This finding supports its potential application in developing new antimicrobial agents. -

Cancer Research:

Research involving the compound has shown that it can effectively inhibit specific cancer cell lines by targeting Mcl-1 and Bfl-1 proteins. The dual inhibition capability suggests that it could be developed into a more effective cancer treatment strategy compared to single-target inhibitors.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The methylsulfanyl group can form hydrogen bonds and hydrophobic interactions with the enzyme, while the chlorine atom can participate in halogen bonding . These interactions disrupt the normal function of the enzyme, leading to inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-chloro-2-(methylsulfanyl)benzoic acid and its analogues:

Key Observations :

- Lipophilicity : The methylsulfanyl group in the parent compound offers moderate lipophilicity, whereas phenylthio (C₆H₅S-) and chlorothiophene-sulfonamido groups further increase hydrophobicity .

- Hydrogen Bonding: Sulfonamido derivatives (e.g., C₁₁H₈Cl₂NO₄S₂) exhibit enhanced hydrogen-bonding capacity due to -SO₂NH- moieties, improving target binding in biological systems .

Agonist Activity

A sulfamoyl benzoic acid analogue (C₁₄H₁₃ClN₂O₅S) demonstrated subnanomolar agonist activity against LPA2 (EC₅₀ = 5.06 × 10⁻³ nM), attributed to its sulfamoyl group and optimized substituent geometry .

Antimicrobial and Antibacterial Properties

Biological Activity

5-Chloro-2-(methylsulfanyl)benzoic acid (CAS No. 62176-39-0) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a benzoic acid core with a chlorine atom and a methylthio group as substituents. The molecular formula is . The synthesis of this compound typically involves various organic reactions, including substitution and coupling methods, which can be optimized for yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential as a biocide, functioning through mechanisms that involve disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Effects

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound demonstrated dose-dependent cytotoxicity, suggesting potential as an anticancer agent. A comparative analysis with established chemotherapeutics like doxorubicin revealed that certain concentrations of this compound could outperform or match the efficacy of conventional treatments .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Antimicrobial Action : The compound likely interacts with cellular components, leading to oxidative stress and disruption of cellular integrity .

- Cancer Cell Inhibition : It may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 100 µg/mL, the compound significantly reduced bacterial viability compared to control groups. This suggests its potential application in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-2-(methylsulfanyl)benzoic acid, and what experimental conditions optimize yield and purity?

- Methodological Answer :

- Step 1 : Sulfonamide coupling using ethyl chloroformate with triethylamine in dichloromethane (DCM) at room temperature (rt) for 3 hours achieves high yields (up to 94%) for intermediates .

- Step 2 : Chlorosulfonic acid treatment under neat conditions for 12 hours introduces sulfonyl groups (87% yield) .

- Step 3 : Amine substitution in a THF/H₂O (2:1) mixture with sodium carbonate at rt for 12 hours yields derivatives (45–93%) .

Q. How are spectroscopic techniques (e.g., NMR, IR) applied to characterize this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm; aromatic protons split by chloro and sulfonyl groups) .

- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1250 cm⁻¹) functionalities .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of COOH or CH₃S groups) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Adjust pH >7 (using NaOH) to enhance aqueous solubility via deprotonation .

- Stability : Degrades under prolonged UV exposure or acidic conditions (pH <3). Store at -20°C under argon to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model electron density distribution. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .

- Applications : Predict nucleophilic/electrophilic sites for derivatization. For example, the methylsulfanyl group’s electron-donating effect activates the ortho-chloro position for substitution .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to distinguish true activity from assay noise. For example, PPARγ selectivity of derivatives may require testing at multiple concentrations (e.g., 1 nM–10 µM) .

- Structural Analogues : Synthesize and compare activity of isomers (e.g., 5-chloro vs. 4-chloro derivatives) to identify pharmacophore requirements .

Q. How can reactive intermediates (e.g., sulfonyl chlorides) be stabilized during the synthesis of this compound derivatives?

- Methodological Answer :

- Low-Temperature Handling : Perform chlorosulfonation at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- In Situ Quenching : Use sodium bicarbonate to neutralize excess chlorosulfonic acid immediately after reaction completion .

Q. What experimental designs address spectral overlaps in characterizing structurally similar derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.